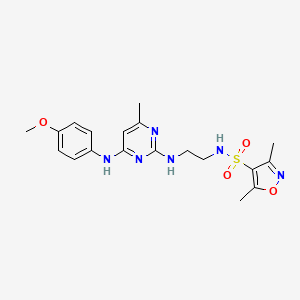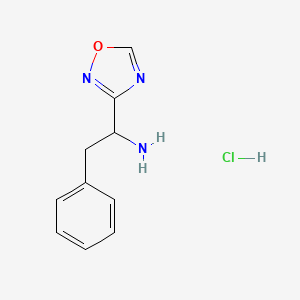
1-(1,2,4-噁二唑-3-基)-2-苯基乙胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
科学研究应用
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is a derivative of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent . The primary targets of this compound are various microorganisms, including bacteria, viruses, and parasites .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds due to the electronegativities of nitrogen and oxygen in its structure . This interaction disrupts the normal functioning of the microorganisms, leading to their death or inhibition .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can interfere with the life cycle of microorganisms, disrupting their growth and reproduction .
Pharmacokinetics
Like other 1,2,4-oxadiazole derivatives, it is expected to have good bioavailability due to its ability to form hydrogen bonds .
Result of Action
The compound exhibits strong antibacterial effects against various strains of bacteria . It also shows moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other microorganisms, the pH of the environment, and the temperature can all affect its action . .
生化分析
Biochemical Properties
The 1,2,4-oxadiazole moiety in 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride possesses hydrogen bond acceptor properties . This property allows it to interact with various enzymes, proteins, and other biomolecules. The specific interactions of this compound with biomolecules have not been reported yet.
Cellular Effects
The cellular effects of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride are not well-studied. Other 1,2,4-oxadiazole derivatives have shown to exhibit a broad spectrum of biological activities, including antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Molecular Mechanism
Other 1,2,4-oxadiazole derivatives have been found to possess antiviral activity against ZIKV infection .
Metabolic Pathways
Other 1,2,4-oxadiazole derivatives have been found to possess a wide range of applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides in the presence of a base, leading to the formation of the oxadiazole ring . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which proceeds under basic conditions .
Industrial Production Methods
Industrial production of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
化学反应分析
Types of Reactions
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amines .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but also show significant biological activities.
Uniqueness
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethanamine moiety enhances its interaction with biological targets, making it a promising candidate for drug development .
属性
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMLPLMNZJLRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2463212.png)
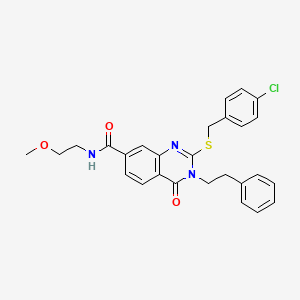
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2463214.png)
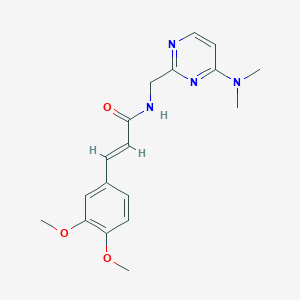

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2463217.png)
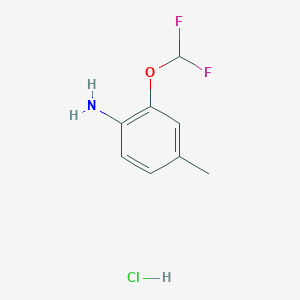
![(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2463223.png)
![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2463226.png)
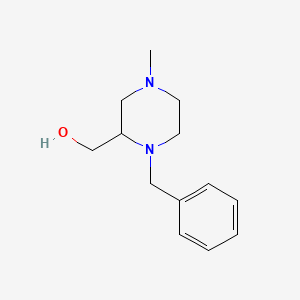
![4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide](/img/structure/B2463231.png)
![rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis](/img/structure/B2463233.png)
![7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane](/img/structure/B2463234.png)
